![molecular formula C18H18N2O4 B5234311 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid, also known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of platelet activation and aggregation, making it a promising drug candidate for the treatment of thrombotic disorders.
Mecanismo De Acción
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist exerts its pharmacological effects by inhibiting the 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor, which is a G protein-coupled receptor that is expressed on platelets. By blocking the 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist reduces platelet activation and aggregation, thereby preventing the formation of blood clots.
Biochemical and Physiological Effects:
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been shown to have several biochemical and physiological effects. It reduces platelet activation and aggregation, which leads to a decrease in thrombus formation. It also inhibits the release of inflammatory mediators, such as cytokines and chemokines, and reduces the recruitment of leukocytes to the site of injury. In addition, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist is a useful tool for studying platelet function and thrombosis in vitro and in vivo. It has high potency and selectivity for the 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor, making it a valuable pharmacological agent for investigating platelet signaling pathways. However, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop new formulations and delivery methods to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of thrombotic disorders.
Métodos De Síntesis
The synthesis of 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist involves several steps, including the preparation of 2-methyl-1H-benzimidazole, the reaction of 2-methyl-1H-benzimidazole with epichlorohydrin to form 3-(2-methyl-1H-benzimidazol-1-yl)propylene oxide, and the reaction of 3-(2-methyl-1H-benzimidazol-1-yl)propylene oxide with 3-hydroxybenzoic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be effective in the treatment of thrombotic disorders, such as acute coronary syndrome, ischemic stroke, and peripheral artery disease. In addition, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been investigated for its anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-24-15-6-4-5-13(9-15)18(22)23/h2-9,14,21H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METVYYWWCIYYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5924252 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

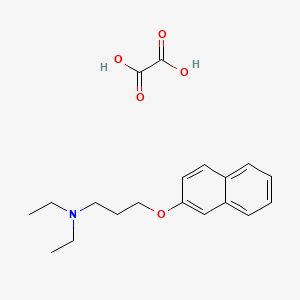
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)
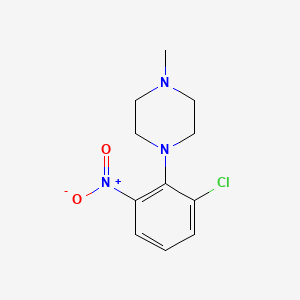
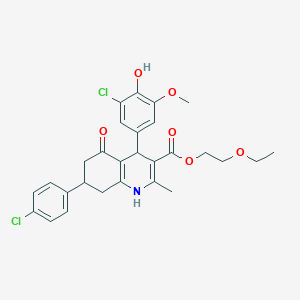
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)
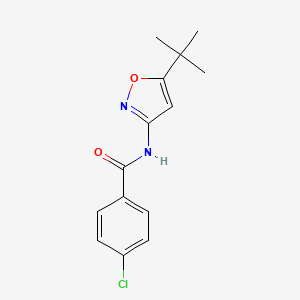
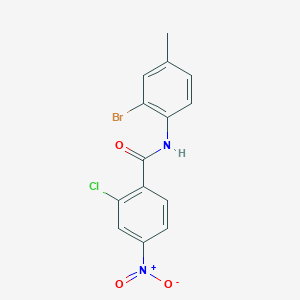
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
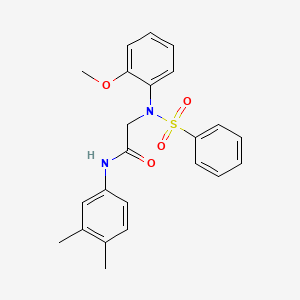
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)